1-[2-(4-Fluorophenyl)propyl]imidazole

CYP17A1 Prostate Cancer Lyase Selectivity

CYP inhibition panels often lack stereochemically defined probes, compromising selectivity profiling. This N-1 substituted imidazole, supplied as the nitric acid salt (CAS 58830-95-8), features a chiral methyl-branched linker that enables mapping of CYP17A1/CYP19A1 active-site stereochemical preferences. - Chiral probe for enantioselective CYP17A1 lyase vs. hydroxylase SAR studies. - Branched 2-propyl linker creates a defined stereocenter absent in linear analogs. - Deployable in comparative CYP inhibition panels for preclinical DDI assessment.

Molecular Formula C12H13FN2
Molecular Weight 204.24 g/mol
Cat. No. B7536696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Fluorophenyl)propyl]imidazole
Molecular FormulaC12H13FN2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESCC(CN1C=CN=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H13FN2/c1-10(8-15-7-6-14-9-15)11-2-4-12(13)5-3-11/h2-7,9-10H,8H2,1H3
InChIKeyVLPGQKPLQFOSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Fluorophenyl)propyl]imidazole: Structural Overview


1-[2-(4-Fluorophenyl)propyl]imidazole (CAS 58830-95-8, nitric acid salt) is a synthetic, N-1 substituted imidazole derivative containing a branched 4-fluorophenylpropyl moiety . The free base has the molecular formula C12H13FN2 and a molecular weight of 204.24 g/mol [1]. This compound belongs to a broader class of phenyl alkyl imidazoles investigated as inhibitors of cytochrome P450 enzymes, including aromatase (CYP19A1) and 17α-hydroxylase/17,20-lyase (CYP17A1) [2]. Its defining structural feature, a methyl-branched alkyl linker, differentiates it from the more widely studied linear-chain analogs.

Branched 2-propyl linker introduces a chiral center absent in linear analogs, enabling stereochemical CYP interaction studies.
4-Fluorophenyl imidazole scaffold supports CYP17A1 and CYP19A1 inhibitor SAR programs, with halogen-dependent potency tuning.
Nitric acid salt form offers solid-state stability for laboratory handling in enzyme assays and chiral method development.

Why 1-[2-(4-Fluorophenyl)propyl]imidazole Cannot Be Generically Substituted


Close analogs within the phenyl alkyl imidazole class, such as linear 1-[3-(4-fluorophenyl)propyl]-1H-imidazole, exhibit significant variations in inhibitory potency and selectivity based on linker length, branching, and halogen substitution [1][2]. For example, the linear 3-carbon linked analog shows a 14-fold difference in potency between its hydroxylase and lyase inhibitory activity, a selectivity profile that is highly sensitive to the alkyl chain structure [1]. Even a seemingly minor change from a linear propyl to a branched 2-propyl linker introduces a chiral center, which can profoundly alter the compound's interaction with enzyme active sites, as demonstrated by molecular modeling of this inhibitor class [2]. Therefore, assuming functional equivalence between branched and linear isomers without comparative data is scientifically unjustified.

Linker geometry
This compoundBranched 2-propyl (chiral)
Typical analogLinear 3-propyl (achiral) — chiral environment and enzyme interaction profile may shift significantly
Halogen substitution
4-Fluoro
4-Chloro or 4-Bromo analogs — lyase IC50 differs up to 5.9-fold in linear series; branched context requires verification
Chain length
3-carbon (propyl) with branch
Benzyl (C1) or butyl (C4) analogs — 3‑carbon linker critical for CYP17A1 potency; deviation alters pharmacophore fit

1-[2-(4-Fluorophenyl)propyl]imidazole: Selection Evidence


Linker Branching and CYP17A1 Lyase Selectivity

The target compound's branched 2-propyl linker introduces a chiral center that is absent in the linear 1-[3-(4-fluorophenyl)propyl]-1H-imidazole analog. Molecular modeling of phenyl alkyl imidazoles onto the CYP17A1 substrate-heme complex indicates that the alkyl chain's length and geometry are critical determinants of inhibitory potency and lyase-over-hydroxylase selectivity [1]. While direct IC50 data for the target compound is not available, the linear analog demonstrates a pronounced selectivity window (IC50 27.81 µM for 17α-OHase vs. 1.96 µM for lyase, a 14.2-fold difference) in rat testicular microsomes, a property deemed desirable for prostate cancer drug development [2].

Linker branching & lyase selectivity
Class-level inference
Linear analog: 14.2‑fold lyase selectivity (IC50 27.81 vs 1.96 µM). Target data not available; branched chiral center expected to alter active-site geometry.
Supports stereochemical probe utility for CYP17A1 selectivity studies.
Direct IC50 for branched compound required for quantitative comparison.
CYP17A1 Prostate Cancer Lyase Selectivity

Halogen Substitution and CYP17A1 Inhibitory Potency

In the linear propyl imidazole series, the 4-fluoro substituent results in markedly different CYP17A1 inhibitory potency compared to the 4-chloro analog. The 4-fluorophenyl compound shows a lyase IC50 of 1.96 µM, which is 3.6-fold less potent than the 4-chlorophenyl analog (lyase IC50 = 0.55 µM) but 5.9-fold more potent than the 4-bromophenyl analog (lyase IC50 = 0.33 µM?) [1]. This non-linear SAR demonstrates that the 4-fluorophenyl group occupies a specific potency niche. The target compound provides a branched scaffold to further explore this nuanced electronic effect.

Halogen substitution & inhibitory potency
Reported
Linear series: 4‑F (IC50 1.96 µM), 4‑Cl (0.55 µM), 4‑Br (0.33 µM). Non‑linear SAR; 3.6‑fold F‑to‑Cl difference.
Fluoro substitution occupies distinct potency niche; branched scaffold enables exploration of electronic effects.
Rat testicular microsomes. Extrapolation to branched analog requires validation.
Halogen SAR CYP17A1 Imidazole Inhibitors

Aromatase Inhibition Potential vs. Clinical Compounds

The linear analog N-[3-(4'-Fluorophenyl)propyl] imidazole (compound 10) demonstrated potent aromatase inhibition with an IC50 of 0.31 µM and Ki of 0.34 µM, making it approximately 65-fold more potent than the clinical aromatase inhibitor aminoglutethimide (AG; IC50 = 20.0 µM) [1]. The target compound, with its branched linker, is structurally positioned to explore modifications that could further improve upon this potency and selectivity profile. BindingDB confirms the linear analog as a validated inhibitor of both CYP19A1 (aromatase) and CYP17A1 [2].

Aromatase inhibition context
Class-level inference
Linear fluorophenyl imidazole: CYP19A1 IC50 0.31 µM, ~65‑fold more potent than aminoglutethimide (20.0 µM).
Indicates chemotype with high aromatase inhibition potential; supports inclusion in endocrine cancer cell‑free assays.
Branched analog potency not directly measured; human placental assay data.
Aromatase CYP19A1 Imidazole Inhibitors

Chain Length Effects on CYP17A1 Inhibition

A systematic investigation of 4-substituted phenyl alkyl imidazoles revealed a clear chain-length-activity relationship. Extending the alkyl chain from a benzyl (C1) to a propyl (C3) linker dramatically improved lyase inhibitory potency. For example, the 4-bromobenzyl analog showed a lyase IC50 of 2.8 µM, while the 4-bromophenylpropyl analog showed a lyase IC50 of 0.33 µM—an 8.5-fold improvement [1]. The target compound's 3-carbon (branched) linker retains this critical pharmacophore length while introducing conformational constraint, a combination not represented in the linear series.

Chain length & lyase activity
Reported
C1 benzyl IC50 2.8 µM vs. C3 propyl IC50 0.33 µM (4‑Br series). 8.5‑fold improvement supports 3‑carbon linker requirement.
3‑carbon linker length critical for CYP17A1 lyase engagement; branching adds conformational constraint.
Data from linear 4‑bromo series; translation to branched fluoro compound to be verified.
Linker SAR Chain Length CYP17A1

1-[2-(4-Fluorophenyl)propyl]imidazole: Application Scenarios


CYP17A1 Active-Site Stereochemical Probe

The chiral center in the branched 2-propyl linker makes this compound an ideal probe for mapping the stereochemical preferences of the CYP17A1 active site. Medicinal chemistry teams can use it alongside the achiral linear analog to identify enantioselective interactions that could improve therapeutic selectivity in prostate cancer [1].

Fluorinated Imidazole SAR Library Expansion

Given the dramatic potency differences observed with halogen substitutions (e.g., F vs. Cl on linear scaffolds) and the critical influence of linker geometry on enzyme selectivity, this compound enables the expansion of SAR libraries to specifically explore the pharmacological space where a fluorine atom is combined with a branched alkyl architecture [1][2].

CYP Panel Screening for Drug-Drug Interactions

As a member of the N-1 substituted imidazole class, which has known activity against aromatase (CYP19A1) and 17,20-lyase (CYP17A1), this compound can be deployed as a tool for comparative CYP inhibition panels to assess the contribution of linker branching to isoform selectivity and potential off-target effects, a critical step in preclinical DDI risk assessment [3].

Chiral Analytical Method Reference Standard

The compound's defined chiral center and the commercial availability of its nitric acid salt form make it suitable as a reference standard for developing and validating chiral HPLC or SFC methods. This supports quality control workflows in laboratories synthesizing or analyzing chiral imidazole derivatives [4].

Application
Selection Property
Validation Focus
CYP17A1 stereochemical probe
Chiral 2‑propyl linker geometry
Enantioselective active‑site interaction mapping
Fluorinated imidazole SAR expansion
4‑Fluorophenyl + branched alkyl architecture
Potency and selectivity shift relative to Cl/Br analogs
CYP panel selectivity screening
N‑1 substituted imidazole core
Isoform selectivity (CYP19A1, CYP17A1) and off‑target review
Chiral analytical reference standard
Defined chiral center, nitrate salt
Chiral HPLC/SFC method development and system suitability
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